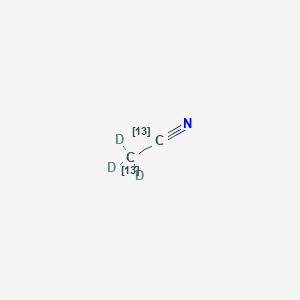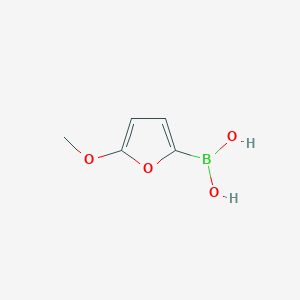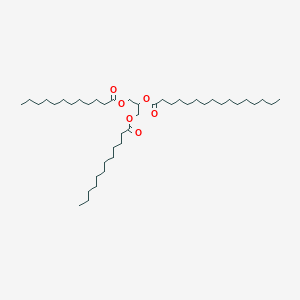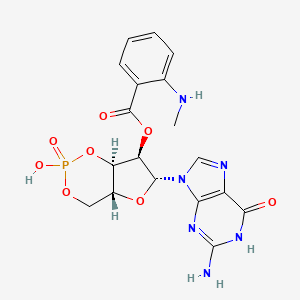
Carbocisteine Diethyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbocisteine Diethyl Ester Hydrochloride is a derivative of carbocisteine, a mucolytic agent commonly used to reduce the viscosity of mucus in respiratory conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis . This compound is known for its ability to break down mucus, making it easier to expel and thereby improving respiratory function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbocisteine Diethyl Ester Hydrochloride can be synthesized through the esterification of carbocisteine with ethanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves refluxing the reactants to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Carbocisteine Diethyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbocisteine and ethanol.
Oxidation: The thiol group in carbocisteine can be oxidized to form disulfides or sulfoxides.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as ammonia or amines can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Carbocisteine and ethanol.
Oxidation: Disulfides or sulfoxides.
Substitution: Various substituted carbocisteine derivatives.
Scientific Research Applications
Carbocisteine Diethyl Ester Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Carbocisteine Diethyl Ester Hydrochloride exerts its effects by reducing the viscosity of mucus, making it easier to expel. This is achieved through the cleavage of disulfide bonds in mucus glycoproteins, which reduces the cross-linking and viscosity of the mucus . The compound also has antioxidant properties, which help to protect the respiratory tract from oxidative damage .
Comparison with Similar Compounds
Carbocisteine: The parent compound, also a mucolytic agent.
N-Acetylcysteine: Another mucolytic agent with similar properties but different chemical structure.
Erdosteine: A mucolytic and antioxidant agent used in the treatment of respiratory diseases.
Uniqueness: Carbocisteine Diethyl Ester Hydrochloride is unique in its esterified form, which may offer different pharmacokinetic properties compared to its parent compound, carbocisteine . This esterification can potentially enhance its bioavailability and efficacy in reducing mucus viscosity .
Properties
Molecular Formula |
C9H18ClNO4S |
|---|---|
Molecular Weight |
271.76 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(2-ethoxy-2-oxoethyl)sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4S.ClH/c1-3-13-8(11)6-15-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
IBYFHUSVPNCBAD-FJXQXJEOSA-N |
Isomeric SMILES |
CCOC(=O)CSC[C@@H](C(=O)OCC)N.Cl |
Canonical SMILES |
CCOC(=O)CSCC(C(=O)OCC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine](/img/structure/B13408175.png)
![4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B13408177.png)




![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)

![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
